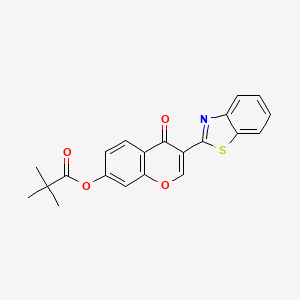

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of 4H-chromen-4-one, which exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Chemosensing Applications

Compounds with the chromen and benzothiazole motifs have been developed for sensitive and selective detection of ions and molecules. For instance, a coumarin–pyrazolone probe demonstrated competency in detecting Cr3+ ions through a significant quenching of fluorescence, showcasing its potential for environmental monitoring and biological applications (Mani et al., 2018). Furthermore, benzothiazole derivatives have been synthesized as chemosensors for cyanide anions, highlighting the utility of these compounds in identifying toxic substances (Wang et al., 2015).

Antimicrobial Coatings

Coumarin and thiazole derivatives have been incorporated into polymers to develop antimicrobial coatings. Research shows that such compounds, when integrated into polyurethane varnishes, exhibit strong antimicrobial effects against various microorganisms. This application is particularly relevant for medical devices and hospital environments to prevent bacterial and fungal infections (El‐Wahab et al., 2014).

Fluorescence Imaging

Certain benzothiazole and chromen derivatives have been used to create fluorescent probes for imaging purposes. These probes are designed to respond to specific stimuli, such as changes in pH, making them valuable tools for biological research and medical diagnostics. For example, a coumarin-indole-based probe has been developed for ratiometric pH imaging, facilitating the study of cellular processes and disease states (Liu et al., 2013).

Antitumor and Cytotoxic Activities

The synthesis and evaluation of novel benzothiazole clubbed chromene derivatives have shown potential anti-inflammatory and antitumor activities. These compounds serve as structural templates for the development of new therapeutic agents, offering insights into drug design strategies aimed at combating various cancers and inflammatory conditions (Gandhi et al., 2018).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been known to exhibit potent activity against various targets, including topoisomerase i and DprE1 , which are crucial for DNA replication and cell division.

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, benzothiazole derivatives can inhibit topoisomerase I , an enzyme that relaxes supercoiled DNA during replication and transcription. This inhibition disrupts the normal cell cycle, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting topoisomerase I, it disrupts DNA replication and transcription, leading to cell cycle arrest . Additionally, benzothiazole derivatives have shown potent anti-tubercular activity, suggesting they may affect pathways related to Mycobacterium tuberculosis .

Result of Action

The compound’s action leads to molecular and cellular effects, such as S phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis . These effects contribute to its potential as an antitumor agent .

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-21(2,3)20(24)26-12-8-9-13-16(10-12)25-11-14(18(13)23)19-22-15-6-4-5-7-17(15)27-19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWGIQBPJHLPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)

![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)